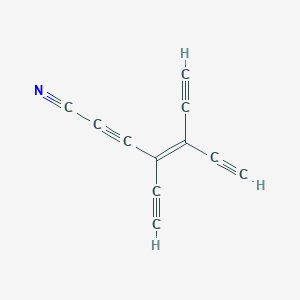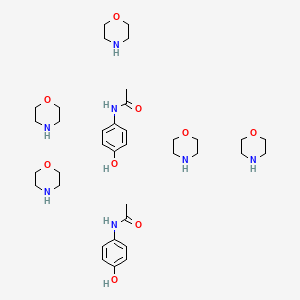
N-(4-hydroxyphenyl)acetamide;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-(4-hydroxyphenyl)acetamide involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to a high selectivity of 85% for N-(4-hydroxyphenyl)acetamide under optimized conditions . Another method involves the reaction of N-phenyl acetamide analogs with chlorosulfonic acid and morpholine to produce sulfonamide-morpholine derivatives .
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and low overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: The compound can be reduced to 4-aminophenol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amide groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like chlorosulfonic acid and morpholine are used for sulfonamide-morpholine derivatives
Major Products
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: Sulfonamide-morpholine derivatives
Scientific Research Applications
N-(4-hydroxyphenyl)acetamide and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various chemical compounds.
Biology: Studied for its interactions with biological molecules and its role as a ligand in metal complexes.
Medicine: Widely used as an analgesic and antipyretic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
N-(4-hydroxyphenyl)acetamide exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, important mediators of inflammation, pain, and fever. The compound’s hydroxyl and amide groups play a crucial role in its interaction with COX enzymes .
Comparison with Similar Compounds
Similar Compounds
4-aminophenol: A precursor in the synthesis of N-(4-hydroxyphenyl)acetamide.
Phenacetin: An analgesic and antipyretic compound similar to N-(4-hydroxyphenyl)acetamide but with different pharmacokinetic properties.
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties but different mechanisms of action
Uniqueness
N-(4-hydroxyphenyl)acetamide is unique due to its relatively low side effect profile compared to other NSAIDs like ibuprofen. It is also less likely to cause gastrointestinal issues, making it a preferred choice for pain and fever management .
Properties
CAS No. |
489438-30-4 |
|---|---|
Molecular Formula |
C36H63N7O9 |
Molecular Weight |
737.9 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;morpholine |
InChI |
InChI=1S/2C8H9NO2.5C4H9NO/c2*1-6(10)9-7-2-4-8(11)5-3-7;5*1-3-6-4-2-5-1/h2*2-5,11H,1H3,(H,9,10);5*5H,1-4H2 |
InChI Key |
YUVDIRQZWOCLLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(=O)NC1=CC=C(C=C1)O.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
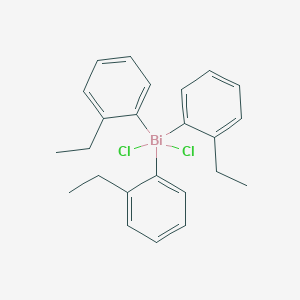
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
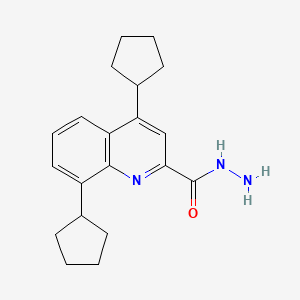
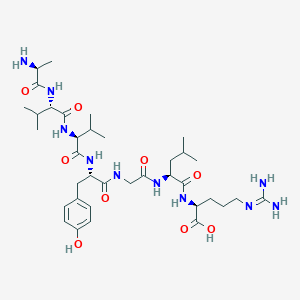
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
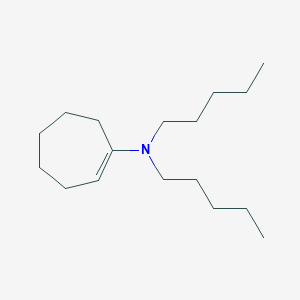
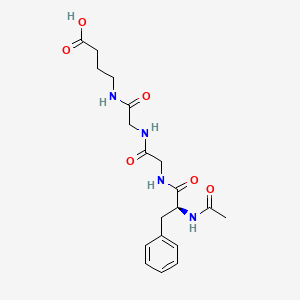
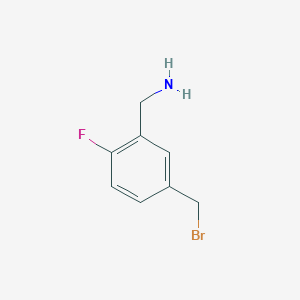
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
